molecular formula C23H24O5 B5059722 9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B5059722
M. Wt: 380.4 g/mol
InChI Key: MOLXDSOVTTWVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” is not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable insights into its behavior and potential applications. Unfortunately, the specific physical and chemical properties of “9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” are not available in the current resources .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. Unfortunately, the specific mechanism of action of “9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” is not available in the current resources .

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and storage. Unfortunately, the specific safety and hazards of “9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” are not available in the current resources .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, the specific future directions of “9-[4-(allyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” are not available in the current resources .

properties

IUPAC Name

9-(3-methoxy-4-prop-2-enoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-3-12-27-17-11-10-14(13-20(17)26-2)21-22-15(24)6-4-8-18(22)28-19-9-5-7-16(25)23(19)21/h3,10-11,13,21H,1,4-9,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXDSOVTTWVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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